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Compound of Interest

Compound Name:

3-Methoxy-4-

methoxycarbonylphenylboronic

acid

Cat. No.: B1318690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Methoxy-4-methoxycarbonylphenylboronic acid. Due to the limited availability of

directly published complete experimental spectra for this specific compound, this document

presents a compilation of data from structurally related analogs, alongside detailed

experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. This information serves as a valuable resource for the

characterization and quality control of 3-Methoxy-4-methoxycarbonylphenylboronic acid in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 3-Methoxy-4-
methoxycarbonylphenylboronic acid based on the analysis of closely related compounds.

These values provide a reference for the anticipated spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ar-H ~7.5 - 7.9 m -

OCH₃ (methoxy) ~3.9 s -

OCH₃ (ester) ~3.9 s -

B(OH)₂ ~8.2 (broad s) s -

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)

C=O (ester) ~167

Ar-C (substituted) ~120 - 160

Ar-CH ~115 - 135

OCH₃ (methoxy) ~56

OCH₃ (ester) ~52

Table 3: Predicted IR Spectroscopic Data

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (Boronic acid) 3500 - 3200 Strong, Broad

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic, -OCH₃) 2960 - 2850 Medium

C=O (Ester) 1730 - 1715 Strong

C=C (Aromatic) 1600 - 1450 Medium to Strong

B-O 1380 - 1310 Strong

C-O (Ester/Ether) 1300 - 1000 Strong
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Table 4: Predicted Mass Spectrometry Data

Ion [M+H]⁺ [M+Na]⁺

Expected m/z 211.06 233.04

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 3-Methoxy-4-
methoxycarbonylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Methoxy-4-methoxycarbonylphenylboronic acid.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Phenylboronic acids can sometimes be

challenging to dissolve or may form oligomers; gentle heating or sonication may be required.

Methanol-d₄ is often a good choice as it can help break up boronic acid anhydrides.

Ensure the sample is fully dissolved to obtain a clear solution.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific probe and solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.
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Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at

7.26 ppm, or CHD₂OD at 3.31 ppm).

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the spectrum similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16

ppm, or CD₃OD at 49.00 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 3-Methoxy-4-methoxycarbonylphenylboronic acid
sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Collect the sample spectrum.
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Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source

coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol, acetonitrile, or a mixture of these with water.

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the

same solvent system.

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be

added to the solvent to promote ionization, depending on the desired ionization mode

(positive or negative).

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,

and drying gas temperature and flow rate, to achieve a stable and strong signal.

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
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Data can be acquired in both positive and negative ion modes to observe different ionic

species.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logical flow for structure elucidation from spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-4-
methoxycarbonylphenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1318690#spectroscopic-data-for-3-
methoxy-4-methoxycarbonylphenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1318690?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

